

1,8-Dibromoanthracene chemical properties

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Compound of Interest

Compound Name: 1,8-Dibromoanthracene

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An In-Depth Technical Guide to the Chemical Properties of **1,8-Dibromoanthracene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromoanthracene is a halogenated polycyclic aromatic hydrocarbon (PAH) with the chemical formula $C_{14}H_8Br_2$.^[1] As an isomer of dibromoanthracene, its properties and reactivity are a function of the specific substitution pattern on the anthracene core.^{[2][3]} The bromine atoms at the 1 and 8 positions serve as versatile synthetic handles, making this compound a valuable building block for the synthesis of more complex molecular architectures. While less common in literature than its 9,10-dibromo counterpart, **1,8-dibromoanthracene** and its derivatives are of interest in materials science and organic synthesis.^{[4][5]} This guide provides a comprehensive overview of its core chemical properties, reactivity, and potential applications.

Core Physicochemical and Spectroscopic Properties

A foundational understanding of a molecule's physical and spectroscopic characteristics is paramount for its application in any experimental setting. These properties dictate the conditions required for its storage, handling, and analysis.

Physicochemical Data Summary

The fundamental physical properties of **1,8-Dibromoanthracene** are summarized in the table below. These values are critical for predicting its behavior in various solvents and thermal

conditions.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₈ Br ₂	[1][6][7][8]
Molecular Weight	336.02 g/mol	[1][6][7][9][10][11]
CAS Number	131276-24-9	[1][3][6][7][8][9][12]
Appearance	Light orange to yellow to green powder/crystal	[6][9][10]
Melting Point	166-170 °C	[6][9][10]
Purity	>98.0% (by GC)	[6][7][9][10]
Storage	Room temperature, recommended in a cool, dark place (<15°C)	[6][10]

Solubility Insights: While specific quantitative solubility data for **1,8-dibromoanthracene** is scarce, information on the related 9,10-dibromoanthracene isomer suggests it is generally soluble in hot aromatic solvents like benzene and toluene, slightly soluble in colder aromatic solvents and ether, and insoluble in water.[13] This provides a reasonable starting point for solvent selection in experimental work with the 1,8-isomer.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **1,8-Dibromoanthracene**.

- **Mass Spectrometry (GC-MS):** The mass spectrum of **1,8-Dibromoanthracene** shows a top peak at an m/z of 336, corresponding to the molecular ion. Other significant peaks are observed at m/z 334 and 176.[1]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides information about the vibrational modes of the molecule, confirming the presence of the aromatic ring system and C-Br bonds.[1]

Crystallography and Solid-State Properties

The arrangement of molecules in the solid state significantly influences the material's bulk properties.

Crystal Structure: **1,8-Dibromoanthracene** crystallizes in the polar space group $Pna2_1$ at 298 K.[2] The unit cell parameters have been determined as $a = 15.6405 \text{ \AA}$, $b = 3.9355 \text{ \AA}$, and $c = 18.191 \text{ \AA}$, with α , β , and γ angles all at 90° . [1] The crystal structure consists of a columnar arrangement with a one-dimensional π -stacking of the anthracene cores.[2]

Luminescence Properties: An interesting characteristic of **1,8-dibromoanthracene** is that it is non-luminescent in its crystalline form.[2] This is in contrast to some other dibromoanthracene isomers, such as 9,10-dibromoanthracene, which is known for its luminescent properties.[2][14] This difference highlights the profound impact of the bromine substitution pattern on the photophysical properties of the anthracene core.[2][15] The presence of a permanent dipole moment perpendicular to the π -stacking column in **1,8-dibromoanthracene** may contribute to this lack of luminescence.[2]

Synthesis and Purification

While a specific, detailed synthesis for **1,8-dibromoanthracene** is not readily available in the provided search results, a general and widely used method for the synthesis of dibromoanthracenes is the direct bromination of anthracene. The following protocol, adapted from the synthesis of 9,10-dibromoanthracene, illustrates the fundamental steps involved.[11][16]

Experimental Protocol: Representative Bromination of Anthracene

Causality: This procedure relies on the electrophilic aromatic substitution of anthracene. Carbon tetrachloride is used as a solvent in which the starting material is suspended and the product is sparingly soluble, facilitating its isolation.[16] Bromine is the electrophilic reagent. The reaction is initially conducted at a low temperature to control the reactivity and selectivity, followed by heating to ensure the reaction goes to completion.[11][16]

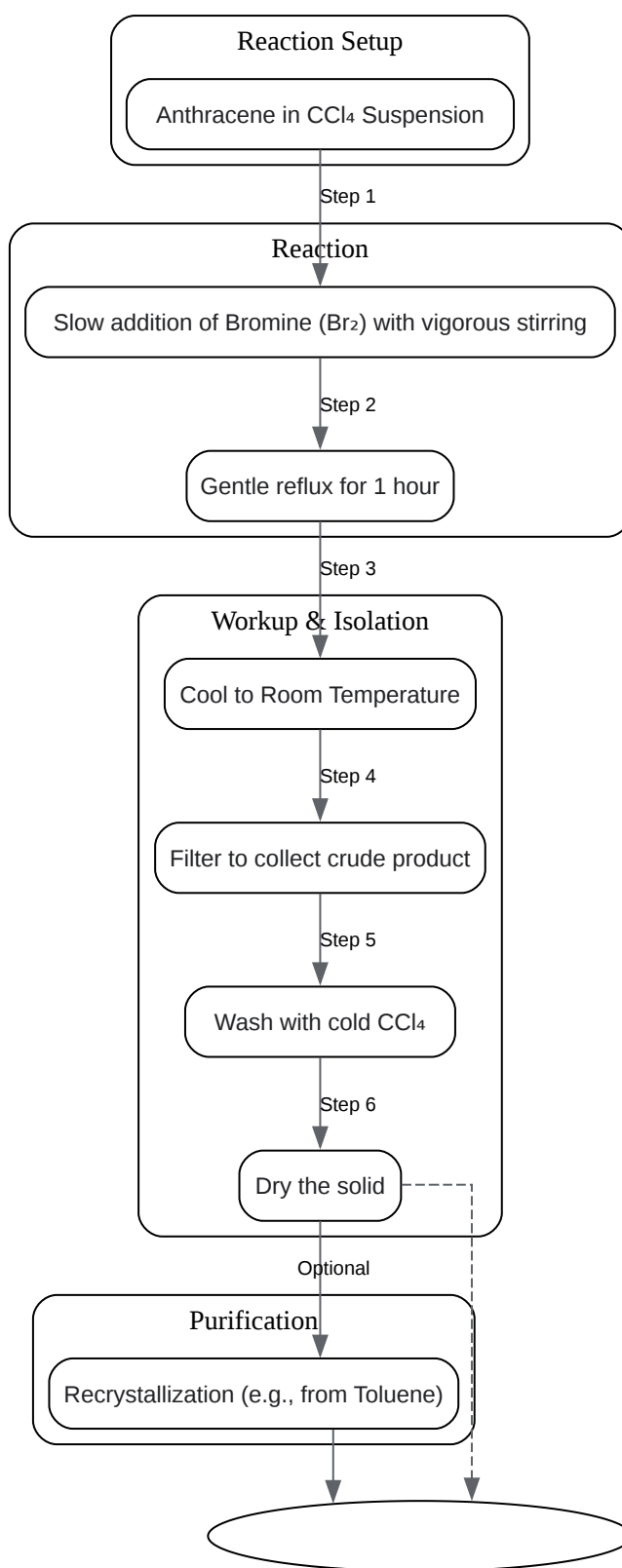
Materials:

- Anthracene
- Bromine
- Carbon Tetrachloride (CCl₄)
- 5-L flask with a mechanical stirrer, dropping funnel, and reflux condenser

Procedure:

- Suspend 300 g of anthracene in 3 L of carbon tetrachloride in the reaction flask.[\[16\]](#)
- With vigorous stirring, slowly add 567 g of bromine from the dropping funnel. The addition should take approximately 30 minutes to control the reaction rate and minimize loss of bromine.[\[16\]](#) Evolved hydrogen bromide gas should be appropriately vented or scrubbed.[\[11\]](#)
- As the reaction proceeds, the sparingly soluble dibromoanthracene product will precipitate.
[\[11\]](#)[\[16\]](#)
- After the bromine addition is complete, gently warm the mixture on a steam bath and maintain a gentle boil for one hour with continued stirring.[\[11\]](#)[\[16\]](#)
- Allow the mixture to cool to room temperature.
- Collect the crude product by filtration, wash with a small amount of cold carbon tetrachloride, and dry.[\[11\]](#)[\[16\]](#)

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent like toluene or further purified by extraction with hot carbon tetrachloride.[\[16\]](#)



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Caption: Generalized workflow for the synthesis and purification of a dibromoanthracene.

Chemical Reactivity and Synthetic Applications

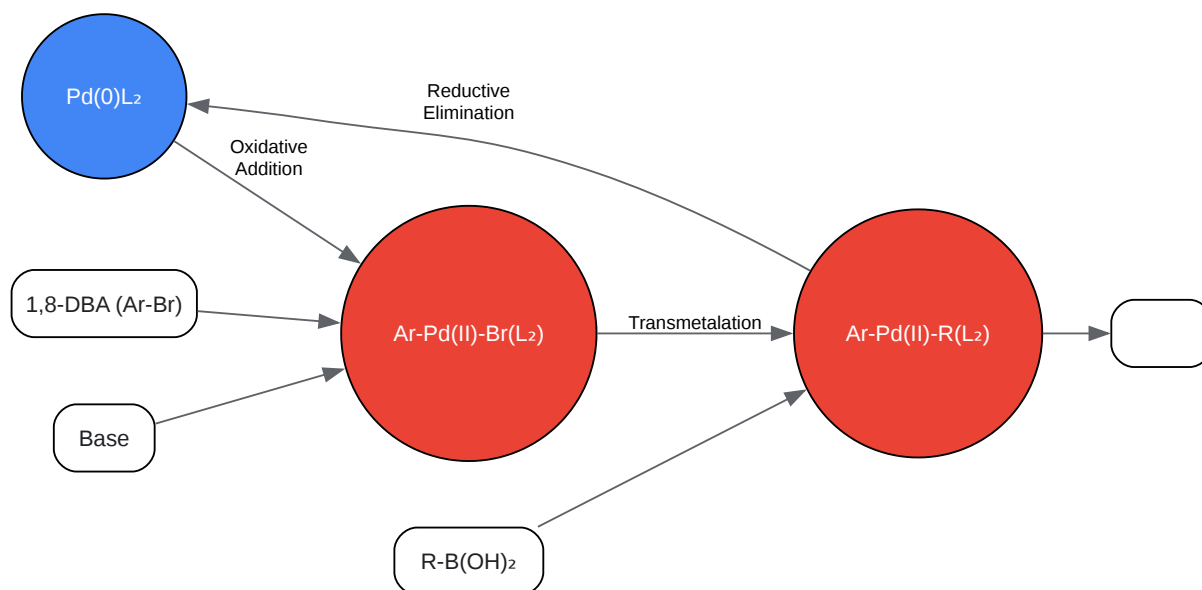
The bromine atoms on the **1,8-dibromoanthracene** scaffold are the primary sites of reactivity, enabling its use as a precursor for more complex molecules.^[4] These positions are amenable to various cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.^{[17][18]} This reaction is a powerful tool for forming carbon-carbon bonds. For dibromoanthracenes, this allows for the introduction of various aryl or vinyl substituents, which can be used to tune the electronic and photophysical properties of the resulting molecule.^{[4][19]} This tunability is crucial for applications in organic electronics.^{[4][5]}

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromoanthracene to form a Pd(II) complex.^{[17][18][20]}
- **Transmetalation:** The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base.^{[17][18][20]}
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.^{[17][18][20]}



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Suzuki-Miyaura Coupling

Causality: This protocol describes a typical setup for a Suzuki-Miyaura reaction. The palladium catalyst, often with a phosphine ligand, is the active species. A base, such as potassium carbonate, is essential for the transmetalation step. The solvent system, typically a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.^[17] The reaction is heated to provide the necessary activation energy.

Materials:

- **1,8-Dibromoanthracene**
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄)

- Base (e.g., K_2CO_3)
- Solvent (e.g., 1,4-dioxane/water mixture)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a reaction flask, add **1,8-dibromoanthracene**, the arylboronic acid (1.5 equivalents per bromine atom), the palladium catalyst (e.g., 0.05 equivalents), and the base (e.g., 2.0 equivalents).[\[17\]](#)
- Purge the flask with an inert gas (e.g., argon).[\[17\]](#)
- Add the deoxygenated solvent system.
- Heat the reaction mixture (e.g., to 100 °C) and stir for a specified time (e.g., 24 hours) or until completion is indicated by a technique like TLC or GC-MS.[\[17\]](#)
- Cool the reaction to room temperature.
- Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).[\[17\]](#)
- Dry the organic phase, concentrate it under reduced pressure, and purify the residue, typically by column chromatography.[\[17\]](#)

Applications in Research and Development

Dibromoanthracene derivatives are crucial intermediates in the synthesis of materials for organic electronics.[\[4\]\[5\]](#) Through reactions like the Suzuki coupling, the anthracene core can be functionalized to create novel emitters, charge transport materials, and host materials for Organic Light-Emitting Diodes (OLEDs) and semiconductors for Organic Field-Effect Transistors (OFETs).[\[4\]](#) While much of the literature focuses on the 9,10-isomer, the principles apply to other isomers like **1,8-dibromoanthracene**, which can be used to create molecules with different steric and electronic profiles. Additionally, the anthracene scaffold is explored in medicinal chemistry, suggesting that its derivatives could serve as building blocks for active pharmaceutical ingredients (APIs).[\[5\]](#)

Conclusion

1,8-Dibromoanthracene is a valuable chemical compound with a rich set of properties defined by its specific isomeric structure. Its well-defined crystal structure, characteristic spectroscopic signature, and, most importantly, the reactivity of its bromine atoms make it a key building block for advanced organic materials. The ability to functionalize the anthracene core through robust and versatile methods like the Suzuki-Miyaura cross-coupling reaction opens avenues for the rational design of molecules with tailored properties for applications ranging from high-performance organic electronics to the development of novel pharmaceuticals. This guide provides the foundational knowledge necessary for researchers to effectively utilize **1,8-dibromoanthracene** in their synthetic endeavors.

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